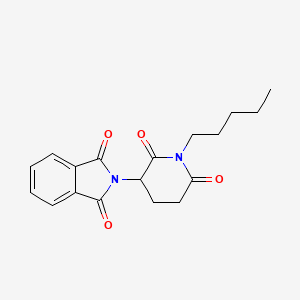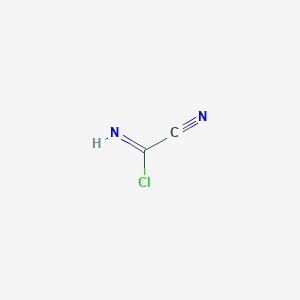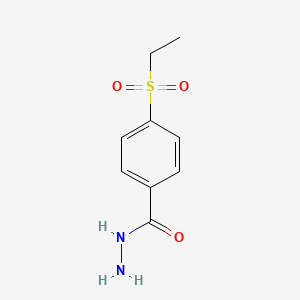![molecular formula C23H37NO2 B14646544 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one CAS No. 55566-33-1](/img/structure/B14646544.png)
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyphenyl group and a nonyl chain, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a hydroxyphenyl compound.
Attachment of the Nonyl Chain: The nonyl chain is attached through an alkylation reaction, using a nonyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the nonyl chain and piperidine ring contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)propan-1-one: This compound lacks the piperidine ring and nonyl chain, making it less complex but still useful in organic synthesis.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has a similar hydroxyphenyl group but differs in the rest of its structure.
4-Hydroxypropiophenone: Another related compound with a simpler structure, often used in different chemical reactions.
Propriétés
Numéro CAS |
55566-33-1 |
|---|---|
Formule moléculaire |
C23H37NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-[4-(3-hydroxyphenyl)-1-nonylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C23H37NO2/c1-3-5-6-7-8-9-10-16-24-17-14-23(15-18-24,22(26)4-2)20-12-11-13-21(25)19-20/h11-13,19,25H,3-10,14-18H2,1-2H3 |
Clé InChI |
WNRHDBRHLDZKPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)


![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)



